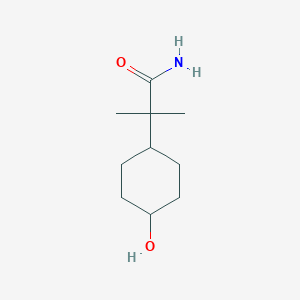
2-(4-Hydroxycyclohexyl)-2-methylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Hydroxycyclohexyl)-2-methylpropanamide is an organic compound that belongs to the family of amides It is characterized by a cyclohexyl ring substituted with a hydroxy group and an amide group attached to a methylpropane backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Hydroxycyclohexyl)-2-methylpropanamide typically involves the reaction of 4-hydroxycyclohexanone with methylamine under controlled conditions. The reaction proceeds through the formation of an intermediate imine, which is subsequently reduced to yield the desired amide. The reaction conditions often include the use of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the reduction step.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The process may also incorporate purification steps such as recrystallization or chromatography to ensure the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 2-(4-Hydroxycyclohexyl)-2-methylpropanamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: 2-(4-Oxocyclohexyl)-2-methylpropanamide.
Reduction: 2-(4-Aminocyclohexyl)-2-methylpropanamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound has been studied for its biochemical interactions and potential as a pharmacological agent.
Medicine: Research has indicated its potential use in developing anticonvulsant drugs due to its ability to modulate neural activity.
Industry: It is used in the production of polymers and materials with specific mechanical properties.
Wirkmechanismus
The mechanism by which 2-(4-Hydroxycyclohexyl)-2-methylpropanamide exerts its effects involves its interaction with specific molecular targets. For instance, in its role as an anticonvulsant, the compound inhibits voltage-gated sodium channels and enhances the effect of gamma-aminobutyric acid (GABA), leading to reduced neuronal excitability and seizure activity.
Vergleich Mit ähnlichen Verbindungen
- 2-(4-Hydroxycyclohexyl)acetic acid
- 2-(4-Hydroxycyclohexyl)propanoic acid
- 2-(4-Hydroxycyclohexyl)acetamide
Comparison: 2-(4-Hydroxycyclohexyl)-2-methylpropanamide is unique due to its specific substitution pattern on the cyclohexyl ring and the presence of a methylpropane backbone. This structural uniqueness imparts distinct chemical and biological properties, making it a valuable compound for targeted applications in research and industry.
Eigenschaften
Molekularformel |
C10H19NO2 |
|---|---|
Molekulargewicht |
185.26 g/mol |
IUPAC-Name |
2-(4-hydroxycyclohexyl)-2-methylpropanamide |
InChI |
InChI=1S/C10H19NO2/c1-10(2,9(11)13)7-3-5-8(12)6-4-7/h7-8,12H,3-6H2,1-2H3,(H2,11,13) |
InChI-Schlüssel |
UXSLJGZRBMVIEV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C1CCC(CC1)O)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



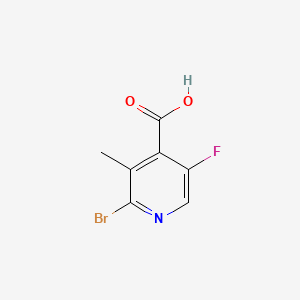
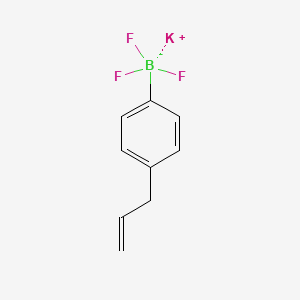
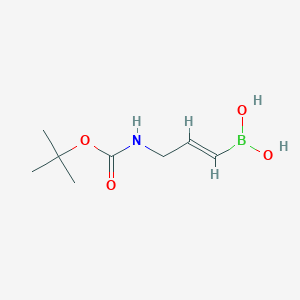
![3-(6-Amino-1-oxo-3,5,6,7-tetrahydrocyclopenta[f]isoindol-2-yl)piperidine-2,6-dione](/img/structure/B13466764.png)
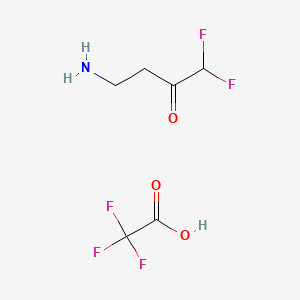
![Tert-butyl 4-[4-(hydroxymethyl)oxan-4-yl]piperidine-1-carboxylate](/img/structure/B13466772.png)
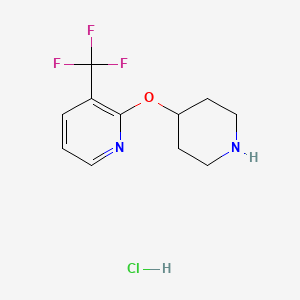
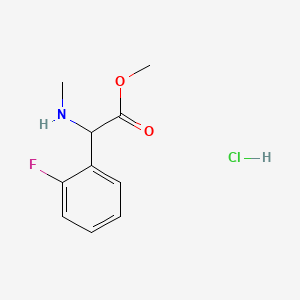


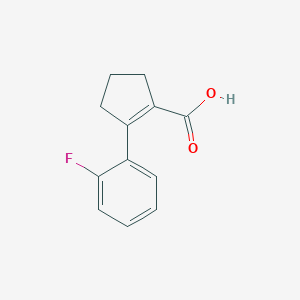
![2-{5-bromo-1H-pyrrolo[2,3-b]pyridin-1-yl}acetic acid](/img/structure/B13466805.png)
![4-Bromobicyclo[4.2.0]octa-1,3,5-triene-7-carboxylicacid](/img/structure/B13466814.png)
